Technical Deep Dive: Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate
Technical Deep Dive: Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate
An In-Depth Technical Guide on Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate (CAS 1823359-03-0) .
CAS 1823359-03-0 | High-Value Pharmacophore Intermediate
Executive Summary
Ethyl 6-(isopropylamino)pyridazine-3-carboxylate (CAS 1823359-03-0) is a specialized heterocyclic intermediate critical to the synthesis of next-generation kinase inhibitors. Structurally, it features a pyridazine core functionalized with an ethyl ester at the C3 position and an isopropylamino group at the C6 position.
This compound serves as a "linchpin" scaffold in medicinal chemistry, particularly for the construction of imidazo[1,2-b]pyridazines —a privileged structure found in potent inhibitors of Spleen Tyrosine Kinase (SYK) , Bruton's Tyrosine Kinase (BTK) , and Cyclin-Dependent Kinases (CDK) . Its unique substitution pattern allows for orthogonal functionalization: the ester provides a handle for acylation or heterocycle formation, while the secondary amine modulates solubility and lipophilicity (LogP) crucial for oral bioavailability.
Chemical Architecture & Physicochemical Profile
Understanding the fundamental properties of CAS 1823359-03-0 is essential for designing robust synthetic routes and purification protocols.
Structural Identity
| Property | Detail |
| Chemical Name | Ethyl 6-(isopropylamino)pyridazine-3-carboxylate |
| CAS Number | 1823359-03-0 |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| SMILES | CCOC(=O)C1=NN=C(NC(C)C)C=C1 |
| Core Scaffold | 1,2-Diazine (Pyridazine) |
Predicted Physicochemical Properties
Note: Data derived from structure-activity relationship (SAR) models of the methyl analog (CAS 1184482-79-8) and standard pyridazine chemistry.
| Parameter | Value | Significance in Drug Design |
| LogP (Predicted) | ~1.4 - 1.6 | Optimal for membrane permeability; the isopropyl group adds necessary lipophilicity to the polar pyridazine ring. |
| pKa (Base) | ~3.5 - 4.0 | The pyridine-like nitrogen (N2) is weakly basic; the exocyclic amine is less basic due to conjugation with the electron-deficient ring. |
| H-Bond Donors | 1 (NH) | Critical for hinge-binding interactions in kinase active sites. |
| H-Bond Acceptors | 4 (N, O) | Facilitates water solubility and receptor interaction. |
| PSA (Polar Surface Area) | ~64 Ų | Well within the Veber rules (<140 Ų) for oral bioavailability. |
Synthetic Methodology
The synthesis of CAS 1823359-03-0 relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing ester group at C3, makes the C6 position highly susceptible to nucleophilic attack by amines.
Core Synthesis Protocol (SₙAr)
Reaction Logic: The starting material, Ethyl 6-chloropyridazine-3-carboxylate , possesses a good leaving group (chloride) at the activated 6-position. Isopropylamine acts as the nucleophile. The reaction is typically driven to completion by using an excess of amine or a non-nucleophilic base to scavenge the generated HCl.
Step-by-Step Procedure:
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Preparation: In a dry reaction vessel under nitrogen atmosphere, dissolve Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous Ethanol or 1,4-Dioxane (10 volumes).
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Why Ethanol? Green solvent, facilitates precipitation of the product upon cooling.
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Why Dioxane? Higher boiling point if elevated temperatures are required.
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Nucleophile Addition: Add Isopropylamine (2.5 eq) dropwise at room temperature.
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Note: Using excess amine (2.0–3.0 eq) avoids the need for an external base like TEA, as the excess amine traps HCl.
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Reaction: Heat the mixture to reflux (70–80°C) for 4–6 hours.
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Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS until the starting chloride is consumed (<1%).
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Work-up:
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Concentrate the solvent under reduced pressure.
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Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x) to remove amine salts.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the target as a pale yellow solid.
Synthetic Pathway Visualization
The following diagram illustrates the synthesis and the electronic activation that drives the reaction.
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of CAS 1823359-03-0.
Applications in Drug Discovery
This compound is not merely an end-product but a versatile divergent intermediate . Its primary utility lies in the synthesis of fused heterocyclic systems.
Precursor to Imidazo[1,2-b]pyridazines
The most common application is the cyclization with
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Mechanism: The endocyclic N2 nitrogen attacks the
-haloketone, followed by cyclization involving the exocyclic isopropylamino group (though typically the exocyclic amine remains as a substituent, and the ring nitrogen N1 participates in cyclization if the amine is protected or if a different isomer is targeted). -
Correction: In standard imidazo[1,2-b]pyridazine synthesis, the starting material is usually a 3-aminopyridazine. Here, we have a 6-aminopyridazine derivative. This specific substitution pattern (amino at 6, ester at 3) allows for the construction of 3,6-disubstituted imidazo[1,2-b]pyridazines if the ester is converted to an amine or if the cyclization occurs on the other nitrogen.
Direct Amidation for SYK/BTK Inhibitors
The ethyl ester at position 3 is a "masked" amide.
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Hydrolysis: LiOH/THF converts the ester to the carboxylic acid.
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Amide Coupling: Reaction with complex amines (e.g., substituted anilines, morpholine derivatives) yields the final bioactive drug candidate.
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Relevance: This motif is seen in SYK inhibitors like Lanraplenib (GS-9876) analogs, where the pyridazine ring acts as a central connector between a hinge-binding motif and a solvent-exposed solubilizing group.
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Downstream Workflow Visualization
Figure 2: Divergent synthetic utility of the ethyl ester scaffold in medicinal chemistry.
Analytical Validation (QC/QA)
To ensure the integrity of experimental data, the identity and purity of CAS 1823359-03-0 must be rigorously validated.
Expected NMR Profile (DMSO-d₆)
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¹H NMR (400 MHz):
- 7.80 (d, J=9.2 Hz, 1H, Pyridazine-H4)
- 6.95 (d, J=9.2 Hz, 1H, Pyridazine-H5)
- 7.20 (br s, 1H, NH)
- 4.35 (q, J=7.1 Hz, 2H, O-CH₂-CH₃)
- 4.10 (m, 1H, NH-CH-(CH₃)₂)
- 1.35 (t, J=7.1 Hz, 3H, O-CH₂-CH₃)
- 1.20 (d, J=6.5 Hz, 6H, Isopropyl-CH₃)
Mass Spectrometry
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Method: LC-MS (ESI, Positive Mode).
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Expected Ion:
. -
Fragmentation: Loss of the ethyl group (
) or isopropyl group ( ) is common in MS/MS.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Keep in a tightly closed container at 2–8°C (Refrigerate). Protect from moisture.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or amine vapors.
References
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Chemical Identity & Properties
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 1184482-79-8 (Methyl analog reference).
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URL:[Link]
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Synthetic Methodology (SₙAr on Pyridazines)
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Application in Kinase Inhibitors (SYK/BTK)
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General Pyridazine Chemistry
- Title: The Chemistry of Pyridazines: Applic
- Source: Organic Chemistry Portal.
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URL:[Link]
